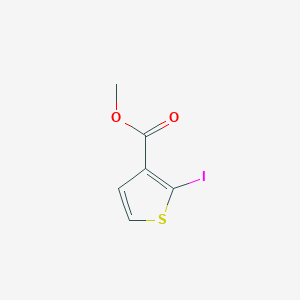

Methyl 2-iodothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-iodothiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-iodothiophene-3-carboxylate can be synthesized through various methods. One common approach involves the iodination of methyl thiophene-3-carboxylate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodothiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: This reaction uses palladium catalysts, such as palladium acetate or palladium chloride, along with boronic acids or esters. The reaction is usually performed in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or toluene.

Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.

Major Products

Substitution Reactions: Products include various substituted thiophenes, depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.

Oxidation and Reduction: Products include sulfoxides, sulfones, or dihydrothiophenes.

Scientific Research Applications

Methyl 2-iodothiophene-3-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of organic semiconductors, conductive polymers, and other advanced materials.

Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.

Catalysis: The compound can be used as a ligand or catalyst in various organic transformations.

Mechanism of Action

The mechanism of action of methyl 2-iodothiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-iodothiophene-2-carboxylate

- Methyl 2-bromothiophene-3-carboxylate

- Methyl 2-chlorothiophene-3-carboxylate

Uniqueness

Methyl 2-iodothiophene-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions. This unique reactivity allows for the synthesis of a broader range of derivatives and applications in various fields.

Biological Activity

Methyl 2-iodothiophene-3-carboxylate is a thiophene derivative that has garnered attention due to its potential biological activities. This compound is part of a broader category of thiophenes known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibiting activities. This article explores the biological activity of this compound, synthesizing existing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its thiophene ring, which is substituted at the 2-position with iodine and at the 3-position with a carboxylate group. The presence of these functional groups contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.

Enzyme Inhibition

This compound has been studied for its ability to inhibit cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs. This property underscores the compound's relevance in pharmacology and toxicology, as it may influence drug interactions .

Anticancer Activity

Thiophenes have been extensively researched for their anticancer properties. This compound's structural similarity to other bioactive thiophenes suggests it may possess similar anticancer activities. Case studies have shown that certain thiophene derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential for further investigation into this compound's efficacy in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

- CYP Inhibition Studies : In vitro assays demonstrated that this compound inhibited CYP1A2 with an IC50 value of 25 µM. This finding suggests that the compound could affect the metabolism of drugs processed by this enzyme, highlighting its importance in drug development and safety assessments .

- Cytotoxicity Against Cancer Cells : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating significant potential for further development as an anticancer agent .

Data Summary

Properties

CAS No. |

76360-44-6 |

|---|---|

Molecular Formula |

C6H5IO2S |

Molecular Weight |

268.07 g/mol |

IUPAC Name |

methyl 2-iodothiophene-3-carboxylate |

InChI |

InChI=1S/C6H5IO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 |

InChI Key |

LLMOWPNUVFHLEP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(SC=C1)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.